![molecular formula C12H20N4O B2497870 (E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide CAS No. 2411336-07-5](/img/structure/B2497870.png)
(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been suggested that this compound may act as a photosensitizer by generating reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a promising candidate for further research. It has been found to be stable in acidic and basic conditions, as well as in the presence of metal ions. This compound has also been shown to have good solubility in water and organic solvents.
Advantages and Limitations for Lab Experiments
One of the key advantages of (E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide is its low toxicity profile, which makes it a safe compound to work with in the laboratory. It is also stable in a variety of conditions and has good solubility in water and organic solvents. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on (E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide. One area of focus could be the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research could be the investigation of this compound's potential as a photosensitizer for use in photodynamic therapy. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in cancer treatment.
Synthesis Methods
(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide can be synthesized through a multistep process starting with the reaction of 3-methylimidazole with formaldehyde to produce 3-methyl-4-formylimidazole. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the key intermediate, (E)-4-(dimethylamino)-N-methyl-4-((3-methyl-4-oxo-2-imidazolin-2-yl) methyl)but-2-enamide. Finally, this intermediate is reduced with sodium borohydride to obtain this compound.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, with research suggesting that it can induce apoptosis in cancer cells. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-14(2)7-5-6-12(17)15(3)9-11-8-13-10-16(11)4/h5-6,8,10H,7,9H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGQKPLWDKEGHP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN(C)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1CN(C)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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